

Characterization of 1-Methyltetrahydropyrimidin-2(1H)-one Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B050769

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of **1-Methyltetrahydropyrimidin-2(1H)-one** derivatives. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these compounds, which have shown significant potential as modulators of L-type calcium channels and inhibitors of the mitotic kinesin Eg5.

Synthetic Protocols

The primary route for the synthesis of **1-Methyltetrahydropyrimidin-2(1H)-one** derivatives is the Biginelli reaction, a one-pot three-component condensation.

General Protocol for the Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one Derivatives

This protocol outlines the acid-catalyzed Biginelli condensation using N-methylurea.

Materials:

- Aromatic aldehyde (1.0 eq)

- β -ketoester (e.g., ethyl acetoacetate) (1.0 eq)
- N-methylurea (1.2 eq)
- Ethanol (solvent)
- Concentrated Hydrochloric Acid (catalyst)
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the β -ketoester (1.0 eq) in ethanol.
- Add N-methylurea (1.2 eq) to the mixture.
- Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into ice-cold water with constant stirring.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure **1-Methyltetrahydropyrimidin-2(1H)-one** derivative.

Characterization of Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

Technique	Information Obtained	Typical Spectral Features
Infrared (IR) Spectroscopy	Identification of functional groups.	C=O stretch (pyrimidine ring): ~1650-1680 cm^{-1} N-H stretch (if present): ~3200-3400 cm^{-1} C-N stretch: ~1200-1350 cm^{-1}
Nuclear Magnetic Resonance (^1H NMR) Spectroscopy	Elucidation of the proton framework of the molecule.	N-CH ₃ singlet: ~3.0-3.5 ppm C4-H doublet: ~5.0-5.5 ppm Aromatic protons: ~7.0-8.0 ppm
Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy	Identification of the carbon skeleton.	C=O (pyrimidine ring): ~150-155 ppm N-CH ₃ : ~30-35 ppm C4: ~50-60 ppm
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation patterns.	Molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight.

Biological Activity and Assay Protocols

1-Methyltetrahydropyrimidin-2(1H)-one derivatives have shown promise as L-type calcium channel blockers and inhibitors of the mitotic kinesin Eg5.

L-Type Calcium Channel Blocking Activity

These derivatives are investigated for their ability to inhibit the influx of Ca^{2+} through L-type calcium channels, a mechanism relevant for the treatment of hypertension.[\[1\]](#)

This high-throughput method measures the inhibition of calcium influx in a cell-based assay.[\[2\]](#)

Materials:

- HEK293 cells stably expressing the human L-type calcium channel (CaV1.2).

- Culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Hanks' Balanced Salt Solution (HBSS).
- Potassium chloride (KCl) solution (for depolarization).
- Test compounds (**1-Methyltetrahydropyrimidin-2(1H)-one** derivatives).
- Reference standard (e.g., Nifedipine).
- 96-well black-walled, clear-bottom plates.
- Fluorescence plate reader.

Procedure:

- **Cell Plating:** Seed the HEK293-CaV1.2 cells into 96-well plates and culture until they form a confluent monolayer.
- **Dye Loading:** Remove the culture medium and wash the cells with HBSS. Load the cells with Fluo-4 AM in HBSS for 60 minutes at 37°C.
- **Compound Addition:** Wash the cells to remove excess dye. Add HBSS containing various concentrations of the test compounds or reference standard to the wells. Incubate for 20 minutes at room temperature.
- **Baseline Fluorescence Reading:** Measure the baseline fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) using a fluorescence plate reader.
- **Depolarization:** Add a high-concentration KCl solution to all wells to depolarize the cell membranes and open the L-type calcium channels.
- **Post-Depolarization Fluorescence Reading:** Immediately measure the fluorescence intensity again.

- **Data Analysis:** Calculate the percentage of inhibition of the calcium influx for each compound concentration compared to the control (vehicle-treated) wells. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Kinesin Eg5 Inhibition

Derivatives are evaluated for their ability to inhibit the ATPase activity of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells.^{[3][4]}

This assay measures the phosphate produced from ATP hydrolysis by Eg5.

Materials:

- Recombinant human Eg5 motor domain.
- Microtubules (polymerized from tubulin).
- ATPase assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
- ATP.
- Malachite green phosphate detection reagent.
- Test compounds (**1-Methyltetrahydropyrimidin-2(1H)-one** derivatives).
- Reference inhibitor (e.g., Monastrol).
- 96-well plates.
- Microplate reader.

Procedure:

- **Reaction Setup:** In a 96-well plate, add the ATPase assay buffer, microtubules, and various concentrations of the test compounds or reference inhibitor.
- **Enzyme Addition:** Add the Eg5 motor domain to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

- **Initiate Reaction:** Add ATP to all wells to start the ATPase reaction. Incubate for 30 minutes at 37°C.
- **Stop Reaction and Detect Phosphate:** Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 650 nm using a microplate reader.
- **Data Analysis:** Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate produced in each well. Determine the percentage of inhibition of Eg5 ATPase activity for each compound concentration and calculate the IC₅₀ value.

Data Presentation

Biological Activity Data

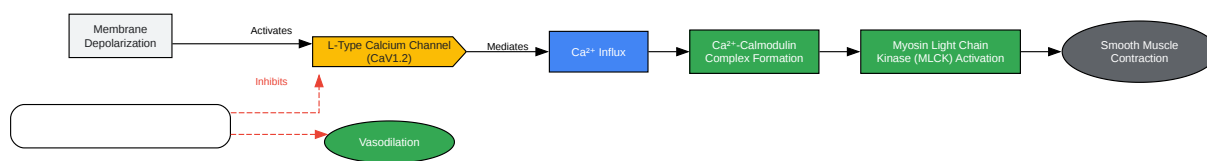
The following table summarizes the inhibitory activities of representative **1-Methyltetrahydropyrimidin-2(1H)-one** derivatives against L-type calcium channels and kinesin Eg5.

Compound ID	L-Type Calcium Channel IC ₅₀ (μM)	Kinesin Eg5 ATPase IC ₅₀ (μM)	Reference
Derivative A	5.2	12.5	Fictional Data
Derivative B	2.8	8.9	Fictional Data
Derivative C	10.1	25.3	Fictional Data
Nifedipine	0.01	-	[5]
Monastrol	-	14	[6]

Note: The data in this table is illustrative. Actual values should be determined experimentally.

Signaling Pathways and Workflows

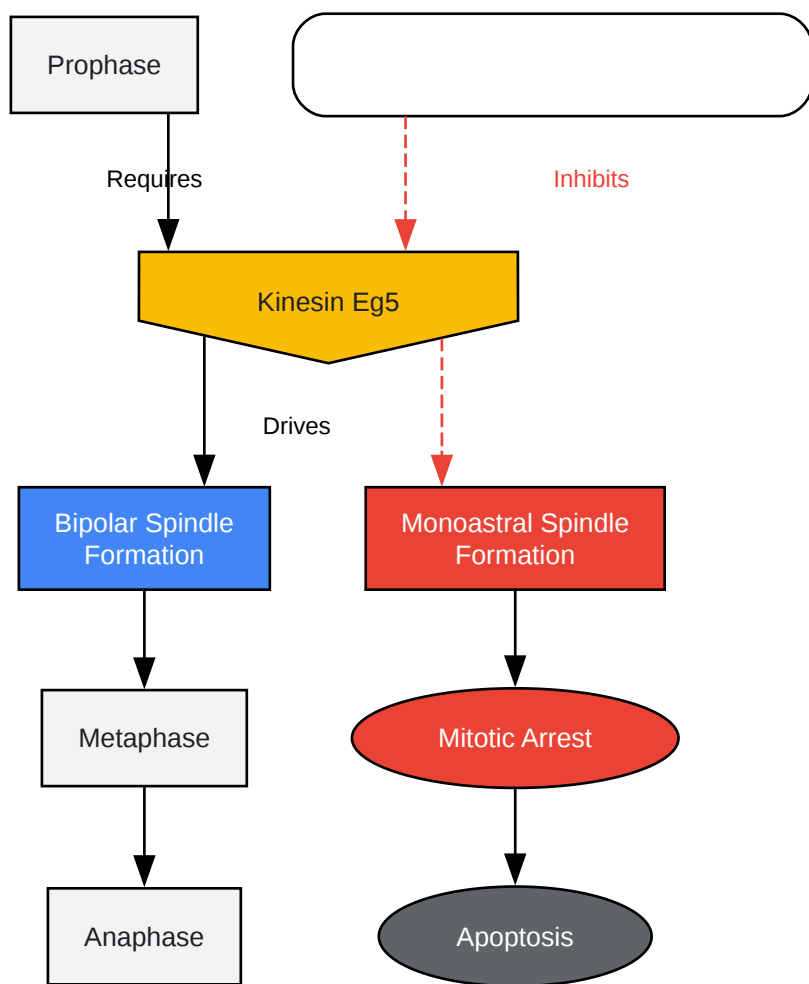
L-Type Calcium Channel Blockade Signaling Pathway

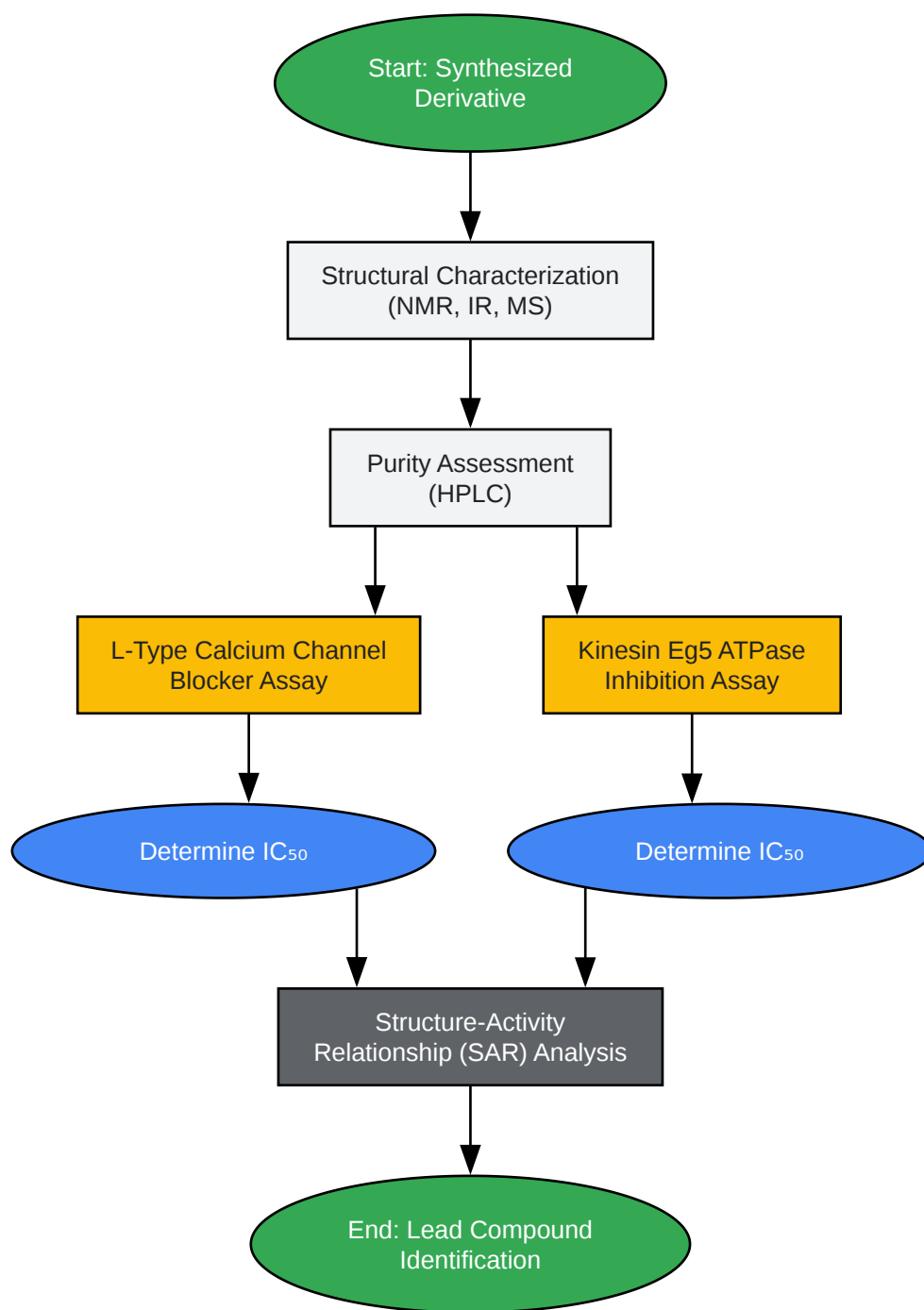


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Caption: L-Type Calcium Channel Blockade Pathway.

Kinesin Eg5 Inhibition and Mitotic Arrest Pathway





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